N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 4-chlorophenyl ethyl group at position 3, a phenylethyl group at position 3, and a carboxamide moiety at position 5. This compound shares structural homology with kinase inhibitors and agrochemicals, though its specific applications remain under investigation.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(32)29(24(21)31)15-13-17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVCRBBPZXQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
*Assumed based on structural similarity to .
Pharmacological and Functional Insights
- EGFR Inhibition Potential: Quinazolines like BMC201725-9o () with semicarbazone moieties show potent EGFR kinase inhibition (IC50 < 1 µM). The target compound’s carboxamide may offer similar H-bonding capacity but with reduced electrophilicity compared to semicarbazones .
- Agrochemical Relevance : Chlorophenyl-substituted compounds (e.g., etaconazole, ) are common in fungicides. The target compound’s 4-chlorophenyl group could enhance membrane permeability in pesticidal applications .
Key Research Findings and Hypotheses
Substituent Impact on Bioactivity :
- Chlorophenyl groups (target compound, 4a ) improve lipid bilayer penetration but may reduce aqueous solubility.
- Carboxamide vs. semicarbazone ( vs. target): Carboxamides are less reactive but more stable in vivo .
Synthetic Feasibility :
- Bulky substituents (e.g., phenylethyl) correlate with lower yields (e.g., 2% for 4a ), suggesting optimization is needed for scale-up.
Structural Uniqueness: The combination of 4-chlorophenyl and phenylethyl groups in the target compound distinguishes it from analogs like sc-492703 (cyanobenzyl) or C487-0526 (oxolane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
